molecular formula C18H10BrN3O2S B2388738 (E)-2-(4-(4-bromophenyl)thiazol-2-yl)-3-(2-nitrophenyl)acrylonitrile CAS No. 313687-03-5

(E)-2-(4-(4-bromophenyl)thiazol-2-yl)-3-(2-nitrophenyl)acrylonitrile

Cat. No. B2388738
CAS RN: 313687-03-5
M. Wt: 412.26
InChI Key: DFNVRHBPMSAJCN-NTEUORMPSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“(E)-2-(4-(4-bromophenyl)thiazol-2-yl)-3-(2-nitrophenyl)acrylonitrile” is a chemical compound with the molecular formula C18H10BrN3O2S and a molecular weight of 412.26. It is a derivative of 4-(4-bromophenyl)-thiazol-2-amine .


Synthesis Analysis

The synthesis of 4-(4-bromophenyl)-thiazol-2-amine derivatives, which includes “(E)-2-(4-(4-bromophenyl)thiazol-2-yl)-3-(2-nitrophenyl)acrylonitrile”, involves a mixture of p-bromo acetophenone, thiourea, and iodine being refluxed for 11–12 hours. The reaction mixture is then cooled and washed with diethyl ether to remove unreacted acetophenone and iodine .


Molecular Structure Analysis

The molecular structure of “(E)-2-(4-(4-bromophenyl)thiazol-2-yl)-3-(2-nitrophenyl)acrylonitrile” was confirmed by physicochemical and spectral characteristics .


Chemical Reactions Analysis

The synthesized compounds were evaluated for their in vitro antimicrobial activity using a turbidimetric method and anticancer activity against the oestrogen receptor-positive human breast adenocarcinoma cancer cell line (MCF7) by Sulforhodamine B (SRB) assay .

Scientific Research Applications

Chemosensor Development

Novel benzimidazoles and benzimidazo[1,2-a]quinolines derivatives, similar in structure to the compound , have been synthesized and investigated for their potential as chemosensors for different cations. These compounds exhibited selectivity towards Zn2+ and Ag+ cations, demonstrating their potential application in the detection and quantification of specific metal ions in various environments (Hranjec et al., 2012).

Corrosion Inhibition

Research on thiophene derivatives, closely related to the specified compound, has shown significant corrosion inhibition efficiency on mild steel in acidic media. These studies suggest that such compounds can serve as effective cathodic inhibitors, offering protection against corrosion in industrial applications (Verma et al., 2016).

Photoluminescence Properties

Studies on thiophene derivatives with bis-diarylacrylonitrile units have revealed that these compounds exhibit green fluorescence in solid state and in solution under UV irradiation. This suggests their application in developing fluorescent materials for use in optical devices and sensors (Xu et al., 2012).

Anticancer and Antimicrobial Activities

Heteroarylacrylonitriles, including structures similar to the chemical in focus, have been synthesized and shown to possess in vitro cytotoxic activities against various human cancer cell lines. Additionally, these compounds have demonstrated moderate to strong antimicrobial activities, highlighting their potential in medicinal chemistry for the development of new therapeutic agents (Sa̧czewski et al., 2004).

Optical and Electronic Materials

Novel fluorescent thiazoles based on an acrylonitrile core have been designed for applications that leverage their optical properties, including aggregation-induced emission enhancement (AIEE) and significant positive solvatochromism. These properties make them suitable for use in organic electronics, optical sensors, and bioimaging technologies (Eltyshev et al., 2021).

properties

IUPAC Name

(E)-2-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-3-(2-nitrophenyl)prop-2-enenitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H10BrN3O2S/c19-15-7-5-12(6-8-15)16-11-25-18(21-16)14(10-20)9-13-3-1-2-4-17(13)22(23)24/h1-9,11H/b14-9+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DFNVRHBPMSAJCN-NTEUORMPSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C=C(C#N)C2=NC(=CS2)C3=CC=C(C=C3)Br)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C(=C1)/C=C(\C#N)/C2=NC(=CS2)C3=CC=C(C=C3)Br)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H10BrN3O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

412.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(E)-2-(4-(4-bromophenyl)thiazol-2-yl)-3-(2-nitrophenyl)acrylonitrile

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.